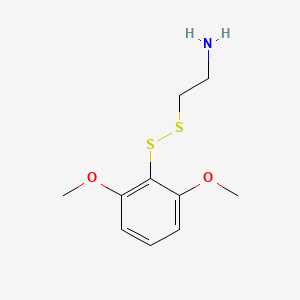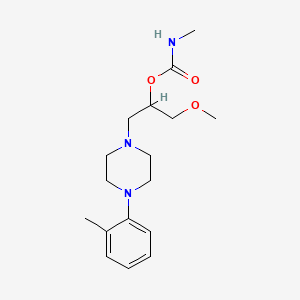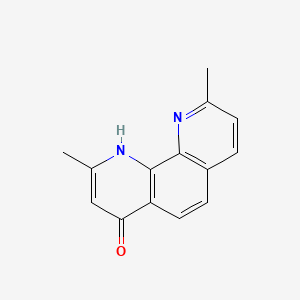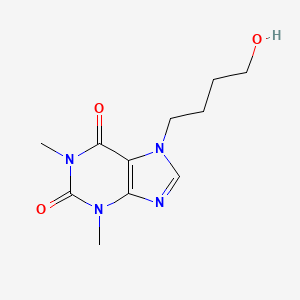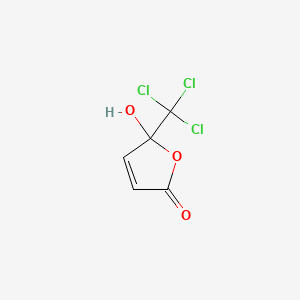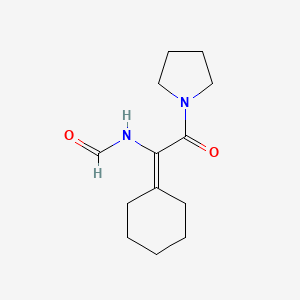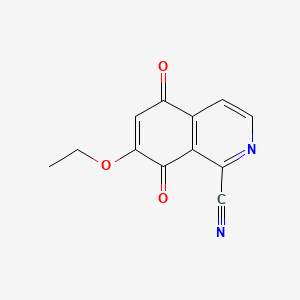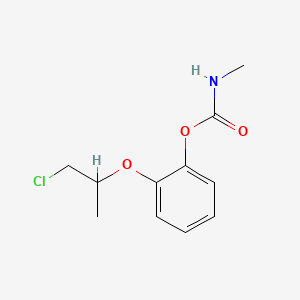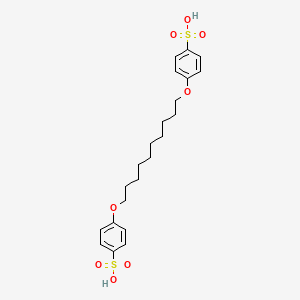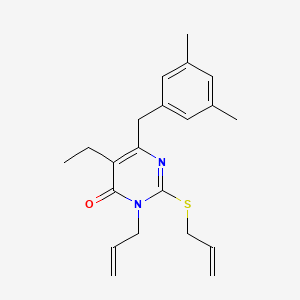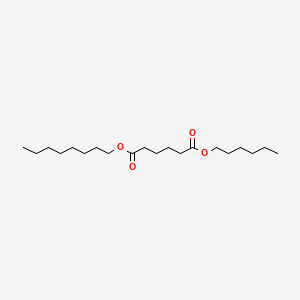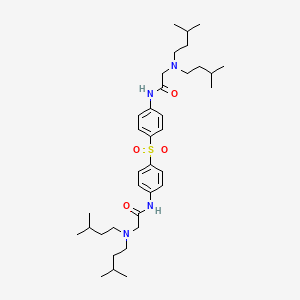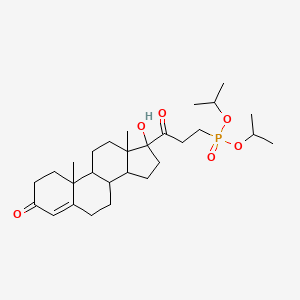
(3-(17-Hydroxy-10,13-dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta(a)phenanthren-17-yl)-3-oxo-propyl)-phosphonic acid diisopropyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (3-(17-Hydroxy-10,13-dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta(a)phenanthren-17-yl)-3-oxo-propyl)-phosphonic acid diisopropyl ester is a complex organic molecule with a unique structure It belongs to the class of phosphonic acid esters and features a cyclopenta(a)phenanthrene core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(17-Hydroxy-10,13-dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta(a)phenanthren-17-yl)-3-oxo-propyl)-phosphonic acid diisopropyl ester involves multiple steps. The starting materials typically include a cyclopenta(a)phenanthrene derivative and a phosphonic acid ester. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ketone groups can be reduced to alcohols.
Substitution: The ester group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions typically occur under controlled conditions, such as specific pH, temperature, and solvent environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the ketone groups may produce alcohols.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules, such as proteins and nucleic acids. It can serve as a probe to investigate biochemical pathways and molecular interactions.
Medicine
In medicine, this compound may have potential therapeutic applications. Its structure suggests it could interact with specific molecular targets, making it a candidate for drug development and pharmacological studies.
Industry
In industry, this compound can be used in the development of new materials and chemical processes. Its unique properties may contribute to the creation of advanced materials with specific functionalities.
作用机制
The mechanism of action of (3-(17-Hydroxy-10,13-dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta(a)phenanthren-17-yl)-3-oxo-propyl)-phosphonic acid diisopropyl ester involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering specific biochemical pathways. The exact mechanism depends on the specific context and application of the compound.
相似化合物的比较
Similar Compounds
Ethyl acetoacetate: A simpler ester with a similar functional group but a different core structure.
3-[(5E)-5-(3,4-Dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate: Another complex ester with distinct structural features.
Uniqueness
The uniqueness of (3-(17-Hydroxy-10,13-dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta(a)phenanthren-17-yl)-3-oxo-propyl)-phosphonic acid diisopropyl ester lies in its cyclopenta(a)phenanthrene core and the presence of both hydroxyl and phosphonic acid ester groups
属性
CAS 编号 |
6182-24-7 |
|---|---|
分子式 |
C28H45O6P |
分子量 |
508.6 g/mol |
IUPAC 名称 |
17-[3-di(propan-2-yloxy)phosphorylpropanoyl]-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C28H45O6P/c1-18(2)33-35(32,34-19(3)4)16-12-25(30)28(31)15-11-24-22-8-7-20-17-21(29)9-13-26(20,5)23(22)10-14-27(24,28)6/h17-19,22-24,31H,7-16H2,1-6H3 |
InChI 键 |
WAHHDHLBWKJTOL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OP(=O)(CCC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O)OC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


